alpha-Chloro-3-fluoroethylbenzene chemical structure
alpha-Chloro-3-fluoroethylbenzene chemical structure
Strategic Utilization of -Chloro-3-fluoroethylbenzene in Medicinal Chemistry[1]
-Chloro-3-fluoroethylbenzene) Content Type: Technical Guide / Whitepaper[1]Executive Summary
-Chloro-3-fluoroethylbenzene (systematically 1-(1-chloroethyl)-3-fluorobenzene ) is a high-value electrophilic building block in modern drug discovery.[1] It serves as a critical "warhead" for introducing the lipophilic, metabolically stable 1-(3-fluorophenyl)ethyl moiety into pharmaceutical scaffolds.This guide moves beyond basic property listing to provide a mechanistic blueprint for its synthesis, handling, and application. It focuses on the molecule's role as a chiral alkylating agent, where the interplay between the benzylic leaving group and the meta-fluorine substituent dictates reactivity and selectivity.[1]
Molecular Architecture & Physicochemical Profile[1][2]
The utility of this compound stems from two competing electronic effects that researchers must balance during synthesis:
-
Benzylic Lability: The chloride at the
-position is highly reactive toward nucleophilic substitution ( / ) due to resonance stabilization of the transition state by the benzene ring.[1] -
Inductive Deactivation: The fluorine atom at the meta (3-position) exerts a strong inductive electron-withdrawing effect (-I).[1] Unlike para-substitution, it cannot donate electron density via resonance to the benzylic cation.[1] This makes the
-carbon more electrophilic but the carbocation intermediate less stable than in non-fluorinated analogs.
Key Structural Data[1]
| Property | Value / Description | Impact on Protocol |
| IUPAC Name | 1-(1-chloroethyl)-3-fluorobenzene | Basis for nomenclature search.[1][2] |
| Molecular Formula | - | |
| Molecular Weight | 158.60 g/mol | Stoichiometry calculations.[1] |
| Chirality | Yes (C1 of ethyl group) | Racemic synthesis requires resolution; enantioselective routes available.[1] |
| Physical State | Colorless liquid | Easy handling; density ~1.1-1.2 g/mL (est).[1] |
| Reactivity Class | Benzylic Electrophile | Prone to hydrolysis; requires anhydrous storage. |
Synthetic Routes & Mechanistic Causality[1]
The most robust route to high-purity
Workflow Diagram: Synthesis Pathway
Figure 1: Step-wise conversion from ketone to benzylic chloride. Note the generation of gaseous byproducts in step 2, simplifying purification.
Detailed Protocol
Step 1: Reduction of 3-Fluoroacetophenone
Objective: Create the chiral alcohol center.[1]
-
Reagents: 3-Fluoroacetophenone (1.0 eq), Sodium Borohydride (
, 0.5 eq), Methanol.[1] -
Mechanism: Hydride transfer to the carbonyl carbon.
-
Procedure:
-
Dissolve 3-fluoroacetophenone in MeOH at 0°C.
-
Add
portion-wise (exothermic). -
Stir for 2 hours. Quench with dilute HCl.
-
Extract with Ethyl Acetate.[3] Evaporate to yield 1-(3-fluorophenyl)ethanol.
-
Step 2: Deoxychlorination
Objective: Install the chloride leaving group.
-
Reagents: Thionyl Chloride (
, 1.2 eq), Dichloromethane (DCM), cat.[1] DMF.[1] -
Causality:
is preferred over HCl gas because the byproducts ( and ) are gases, driving the reaction to completion and simplifying workup. -
Procedure:
-
Dissolve alcohol in anhydrous DCM under
atmosphere. -
Cool to 0°C. Add
dropwise. -
Critical Control Point: Monitor gas evolution. Rapid addition causes thermal runaway.
-
Reflux for 2 hours if conversion is slow (monitored by TLC/GC).
-
Evaporate solvent and excess
under vacuum.[1] -
Purification: Vacuum distillation is recommended to remove trace oligomers.[1]
-
Reactivity & Pharmaceutical Applications[1][5]
This molecule is primarily used to alkylate amines, forming secondary or tertiary amines common in GPCR ligands and kinase inhibitors.
Nucleophilic Substitution Profile
The reaction proceeds via a borderline mechanism. In polar protic solvents, the meta-F destabilizes the carbocation (
Application Workflow: Amine Alkylation
Figure 2: General scheme for alkylation.[1] The base scavenger is critical to neutralize the HCl generated and prevent protonation of the nucleophilic amine.[1]
Protocol: N-Alkylation of a Secondary Amine[1]
-
Setup: Charge a reaction vessel with the amine (1.0 eq) and
(2.0 eq) in Acetonitrile ( ). -
Addition: Add
-chloro-3-fluoroethylbenzene (1.1 eq) dropwise. -
Conditioning: Heat to reflux (approx. 80°C) for 12-24 hours.
-
Validation: Monitor disappearance of the chloride starting material via LC-MS.
-
Workup: Filter off inorganic salts (
, excess carbonate). Concentrate filtrate.
Safety & Handling (E-E-A-T)
As a benzylic halide, this compound presents specific hazards that must be mitigated via engineering controls.
-
Lachrymator: Like benzyl chloride, this compound is a potent eye irritant. All operations must occur in a functioning fume hood.
-
Hydrolysis Risk: Exposure to moisture generates HCl gas. Store over activated molecular sieves or in a desiccator.
-
Skin Absorption: Highly lipophilic; penetrates skin rapidly. Double-gloving (Nitrile/Laminate) is required.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 625-98-9 (Analog: 1-Chloro-3-fluorobenzene).[1] Retrieved from [Link][1]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Edition).[1] Synthesis of Alkyl Halides from Alcohols.[1]
-
Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. (Plenum Press).[1] Nucleophilic Substitution at Benzylic Carbons.[1]
